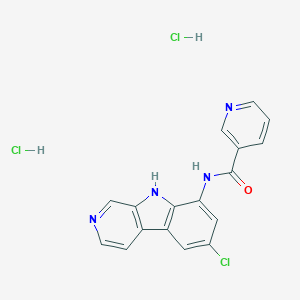

PS-1145 dihydrochloride

Descripción general

Descripción

PS 1145 dihidrocloruro, también conocido como N-(6-Cloro-9H-pirido[3,4-b]indol-8-il)-3-piridinacarboxamida dihidrocloruro, es un derivado de la β-carbolina. Se reconoce principalmente por su función como inhibidor de la cinasa IκB (IKK), que posteriormente inhibe la activación del factor nuclear kappa-B (NF-κB). Este compuesto ha mostrado aplicaciones terapéuticas potenciales en varios campos, incluida la oncología y la inmunología .

Métodos De Preparación

La síntesis de PS 1145 dihidrocloruro implica varios pasos, comenzando con la preparación de la estructura central de la β-carbolina. La ruta sintética generalmente incluye:

Paso 1: Formación del núcleo de β-carbolina a través de reacciones de ciclización.

Paso 2: Introducción del grupo cloro en la posición apropiada del anillo de β-carbolina.

Paso 3: Acoplamiento del derivado de β-carbolina con 3-piridinacarboxamida en condiciones de reacción específicas para formar el producto final.

Condiciones de reacción: Las reacciones generalmente se llevan a cabo a temperaturas controladas y pueden requerir el uso de catalizadores para mejorar la eficiencia de la reacción.

Análisis De Reacciones Químicas

PS 1145 dihidrocloruro experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el núcleo de β-carbolina.

Sustitución: El grupo cloro en el anillo de β-carbolina se puede sustituir por otros grupos funcionales utilizando reactivos apropiados.

Reactivos y condiciones comunes: Los reactivos típicos incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Oncology

PS-1145 dihydrochloride has been extensively studied for its anti-tumor properties across various cancer cell lines. Notable findings include:

- Nasopharyngeal Carcinoma (NPC): Research indicates that PS-1145 significantly inhibits the growth of NPC cell lines such as HONE1, HK1, and C666. In vitro studies demonstrated a dose-dependent reduction in cell viability and induction of apoptosis, particularly in sensitive cell lines. For instance, treatment with 32 μM PS-1145 resulted in a 50% decrease in viability for the C666 cell line, while resistant variants showed minimal effects .

- Multiple Myeloma: PS-1145 has been shown to enhance apoptosis when combined with TNF-α treatment in multiple myeloma cell lines, suggesting its potential for use in combination therapies to improve treatment efficacy .

Immunology

In immunological studies, PS-1145 is utilized to explore the role of IKK in the transcription of inflammatory mediators. By inhibiting NF-κB activation, PS-1145 reduces the expression of pro-inflammatory cytokines, which is crucial for understanding inflammatory diseases and developing therapeutic strategies.

Cell Biology

This compound is also employed to investigate the NF-κB signaling pathway's involvement in various cellular processes such as survival, proliferation, and apoptosis. The compound's specificity for IKK allows researchers to delineate the pathway's role in different biological contexts.

Case Study 1: Nasopharyngeal Carcinoma

A controlled study assessed the effects of PS-1145 on NPC cell lines:

| Cell Line | Viability at 32 μM | Apoptosis Increase | Notes |

|---|---|---|---|

| C666 | 50% decrease | 4-fold increase | Sensitive to PS-1145 |

| C666-PS1145R | Similar to control | No increase | Acquired resistance |

This study highlighted that PS-1145 effectively down-regulated phosphorylated p65 and IκBα levels, correlating with reduced cell viability and increased apoptosis in sensitive cell lines .

Case Study 2: Multiple Myeloma

In another study involving multiple myeloma cell lines, PS-1145 was shown to enhance apoptosis when used alongside TNF-α treatment. This combination therapy demonstrated a notable reduction in NF-κB activity, indicating potential for synergistic effects in therapeutic applications .

Research Findings

Recent studies have emphasized several key findings regarding PS-1145:

- Tumor-Specific Effects: The compound selectively targets tumor cells while sparing normal cells, making it a promising candidate for cancer therapy.

- Resistance Mechanisms: Investigations into resistance mechanisms have identified variations in NF-κB signaling pathways that may contribute to therapeutic challenges.

- Potential Applications: Beyond oncology, PS-1145's role in modulating inflammatory responses opens avenues for treating autoimmune diseases and chronic inflammatory conditions.

Mecanismo De Acción

PS 1145 dihidrocloruro ejerce sus efectos inhibiendo la fosforilación y degradación del inhibidor del factor nuclear kappa-β (NF-κB). Esta inhibición evita la posterior activación de NF-κB, un complejo proteico que juega un papel crucial en la regulación de la respuesta inmune, el crecimiento celular y la apoptosis. Al bloquear la activación de NF-κB, PS 1145 dihidrocloruro dificulta la producción de citoquinas proinflamatorias y promueve la actividad antitumoral .

Comparación Con Compuestos Similares

PS 1145 dihidrocloruro es único en su inhibición específica de la cinasa IκB y la posterior activación de NF-κB. Los compuestos similares incluyen:

BAY 11-7082: Otro inhibidor de la activación de NF-κB, pero con un mecanismo de acción diferente.

Inhibidor de IKK VII: Un compuesto que también se dirige a la cinasa IκB pero puede tener diferente selectividad y potencia.

TPCA-1: Un inhibidor de la cinasa IκB con aplicaciones en el estudio de las vías de señalización de NF-κB.

Estos compuestos comparten aplicaciones similares en la investigación, pero difieren en sus estructuras químicas, mecanismos de acción y objetivos específicos dentro de la vía de señalización de NF-κB.

Actividad Biológica

PS-1145 dihydrochloride is a selective inhibitor of IκB kinase (IKK), which plays a crucial role in the NF-κB signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and inflammatory diseases. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Chemical Name: N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride

- Molecular Weight: 307.2 g/mol

- Purity: ≥98%

- IC50: 100 nM for IKK inhibition .

This compound selectively inhibits the phosphorylation of IκBα, leading to the suppression of NF-κB activation. This inhibition results in decreased expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby promoting apoptosis in various cancer cell lines. Notably, PS-1145 does not affect other kinases such as PKA, PKC, or CKII, highlighting its specificity .

Biological Activity Overview

-

Anti-Tumor Effects:

- In vitro studies have demonstrated that PS-1145 significantly inhibits the growth of nasopharyngeal carcinoma (NPC) cell lines such as HONE1, HK1, C666, and NPC43, while showing minimal effects on immortalized epithelial cells .

- A study reported that treatment with low concentrations (3 mg/kg) of PS-1145 in nude mice bearing NPC xenografts resulted in significant suppression of tumor formation without apparent adverse effects .

- Apoptosis Induction:

- Inflammatory Response Modulation:

Case Study 1: Nasopharyngeal Carcinoma

In a controlled study involving NPC cell lines treated with PS-1145:

- Cell Lines Used: HONE1, HK1, C666

- Concentration Range: 4–64 μM

- Findings: Significant down-regulation of phosphorylated p65 and IκBα was observed, correlating with reduced cell viability and increased apoptosis in sensitive cell lines (C666) compared to resistant variants (C666-PS1145R) .

| Cell Line | Viability at 32 μM | Apoptosis Increase | Notes |

|---|---|---|---|

| C666 | 50% decrease | 4-fold increase | Sensitive to PS-1145 |

| C666-PS1145R | Similar to control | No increase | Acquired resistance |

Case Study 2: Multiple Myeloma

Research indicated that PS-1145 enhances apoptosis when combined with TNF-α treatment:

- Cell Type: Multiple myeloma cell lines

- Outcome: Increased apoptosis correlated with reduced NF-κB activity, demonstrating its potential for combination therapies .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Tumor-Specific Effects:

- Resistance Mechanisms:

- Potential Applications:

Propiedades

IUPAC Name |

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O.2ClH/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10;;/h1-9,21H,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDCBADLGJZBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.